3-(2-Aminoethoxy) Thalidomide
描述
属性
CAS 编号 |
390367-50-7 |
|---|---|
分子式 |
C₁₅H₁₅N₃O₅ |
分子量 |
317.3 |
产品来源 |
United States |
Synthetic Strategies and Chemical Modifications of 3 2 Aminoethoxy Thalidomide
Established Synthetic Routes for 3-(2-Aminoethoxy) Thalidomide (B1683933)
The synthesis of 3-(2-Aminoethoxy) thalidomide is typically achieved through a multi-step process starting from a substituted phthalic anhydride. A common and effective strategy involves the initial synthesis of a hydroxylated thalidomide precursor, which is subsequently alkylated to introduce the aminoethoxy side chain.
A plausible and widely referenced approach begins with 3-hydroxyphthalic anhydride. This starting material is condensed with 3-aminopiperidine-2,6-dione (B110489) (or its salt) in a suitable solvent like acetic acid, often with a base such as potassium acetate (B1210297), under reflux conditions. This reaction yields 4-hydroxythalidomide. nih.gov
The subsequent step involves the etherification of the phenolic hydroxyl group of 4-hydroxythalidomide. This is typically accomplished via a Williamson ether synthesis. The hydroxyl group is deprotonated with a suitable base, and the resulting phenoxide is reacted with a protected 2-aminoethyl halide, such as N-(2-bromoethyl)phthalimide or a Boc-protected 2-bromoethylamine. The use of a protecting group on the terminal amine is essential to prevent side reactions. The final step involves the deprotection of the amine, for instance, by hydrazinolysis for a phthalimide (B116566) group or acidic treatment for a Boc group, to yield the target compound, this compound.
| Step | Reactants | Key Reagents/Conditions | Product |
| 1 | 3-Hydroxyphthalic anhydride, 3-Aminopiperidine-2,6-dione | Acetic acid (AcOH), Potassium acetate (KOAc), Reflux | 4-Hydroxythalidomide |
| 2 | 4-Hydroxythalidomide, N-(2-bromoethyl)phthalimide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Protected this compound |
| 3 | N-Protected this compound | Hydrazine (for phthalimide) or Acid (for Boc) | This compound |
Design and Synthesis of Linker-Functionalized Thalidomide Analogs for PROTAC Development
PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ligase, and a chemical linker that connects them. nih.gov The compound this compound is a foundational E3 ligase ligand-linker combination, where the terminal primary amine provides a convenient attachment point for coupling with a linker destined for a target protein ligand. The nature of this linker is a critical determinant of the final PROTAC's efficacy, influencing its stability, solubility, cell permeability, and ability to induce a productive ternary complex (Target Protein-PROTAC-E3 Ligase). explorationpub.com The synthesis of the final PROTAC often involves standard amide bond formation or other coupling chemistries between the amino group of this compound and a corresponding activated functional group on the linker. Solid-phase synthesis is also a valuable technique for creating libraries of PROTACs with diverse linkers for optimization. semanticscholar.orgacs.orgrsc.org
Polyethylene Glycol (PEG) chains are the most frequently incorporated motifs in PROTAC linkers. These flexible, hydrophilic linkers offer several advantages that can be fine-tuned to optimize a PROTAC's properties. explorationpub.com The length of the PEG linker is a crucial parameter, as it dictates the spatial separation and orientation between the target protein and the E3 ligase, which directly impacts the stability and geometry of the ternary complex and subsequent ubiquitination efficiency. nih.gov
The primary benefits of using PEG linkers include:
Enhanced Solubility: The hydrophilic nature of the ethylene (B1197577) glycol units can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.
Facile Synthesis and Modification: Bifunctional PEG linkers of various lengths are commercially available, enabling the systematic and rapid synthesis of a PROTAC library to screen for the optimal linker length. explorationpub.com
| Feature | Description | Impact on PROTAC Performance |
| Composition | Repeating units of ethylene glycol (-O-CH₂-CH₂-). | Increases hydrophilicity and water solubility. |
| Length | Varied number of ethylene glycol units. | Critically affects ternary complex formation and degradation efficiency. Requires empirical optimization. |
| Flexibility | High conformational freedom. | Allows the PROTAC to adopt multiple conformations to facilitate ternary complex formation. |
Alkyl Linkers: Simple alkyl chains are another widely used class of flexible linkers. They are synthetically accessible and can be varied in length. Unsaturated alkyl linkers containing alkyne or alkene functionalities can introduce a degree of rigidity. explorationpub.comnih.gov
Rigid Linkers: To reduce the conformational flexibility of the PROTAC and potentially improve binding affinity and selectivity, more rigid linkers are used. These include structures incorporating piperazine, piperidine, or heterocyclic scaffolds like triazoles, which can be conveniently formed using "click chemistry". nih.gov A rigid linker can lock the PROTAC into a more bioactive conformation, leading to a more stable and effective ternary complex.
Methodologies for Characterization of Synthesized Derivatives
The characterization of this compound and its subsequent PROTAC derivatives requires a suite of analytical and biophysical techniques to confirm the chemical structure, purity, and biological function.
Structural and Purity Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of the synthesized compounds, ensuring that all protons and carbons are in the expected chemical environments. sphinxsai.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the synthesized molecules. For larger PROTACs, tandem MS (MS/MS) is employed to analyze fragmentation patterns, which provides further structural confirmation. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds and intermediates. acs.org
Functional Characterization of PROTACs:
Ternary Complex Formation Assays: Techniques such as Co-Immunoprecipitation (Co-IP), size-exclusion chromatography (SEC), and biophysical methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are used to provide evidence of the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Protein Degradation Assays: The ultimate functional validation of a PROTAC is its ability to induce the degradation of the target protein. This is typically quantified using techniques like Western Blotting or In-Cell Westerns. More quantitative, high-throughput methods include enzyme-linked immunosorbent assays (ELISA) and reporter systems like HiBiT.
| Technique | Purpose | Information Obtained |
| NMR Spectroscopy | Structural Elucidation | Connectivity of atoms, chemical environment of protons and carbons. |
| Mass Spectrometry | Structural Confirmation | Molecular weight, elemental formula, fragmentation patterns. |
| HPLC | Purity Assessment | Percentage purity of the compound. |
| Biophysical Assays (SPR, ITC) | Binding Analysis | Measurement of binding affinities and thermodynamics of binary (PROTAC-protein) and ternary complex formation. |
| Western Blotting | Protein Level Quantification | Semi-quantitative measurement of target protein degradation in cells following PROTAC treatment. |
Molecular Mechanisms of Cereblon Engagement and Neosubstrate Degradation by 3 2 Aminoethoxy Thalidomide
Cereblon (CRBN) as the Primary Molecular Target
Cereblon is a crucial component of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^). nih.govnih.gov This complex plays a vital role in the cell's protein disposal system by tagging specific proteins with ubiquitin, marking them for destruction by the proteasome. CRBN functions as the substrate receptor of this complex, meaning it is responsible for identifying and binding to the proteins that are to be degraded. nih.govresearchgate.net The binding of thalidomide (B1683933) and its analogs to CRBN fundamentally alters its substrate specificity, leading to the recognition and subsequent degradation of a new set of proteins, termed neosubstrates. nih.govresearchgate.net
The binding of thalidomide and its derivatives to CRBN occurs within a specific pocket in the protein. This binding is primarily mediated by the glutarimide (B196013) ring of the thalidomide molecule, which fits into a hydrophobic pocket within CRBN. researchgate.netresearchgate.net This pocket is characterized by the presence of three key tryptophan residues. researchgate.net The phthalimide (B116566) ring of thalidomide remains more exposed on the surface of the CRBN protein. researchgate.net
While the fundamental binding mechanism of 3-(2-Aminoethoxy) thalidomide is expected to be similar to that of thalidomide, the addition of the 2-aminoethoxy group at the 3-position of the phthalimide ring can influence the binding affinity and the subsequent interactions with neosubstrates. The precise structural details of how this specific modification affects the conformation of CRBN and the presentation of the drug-CRBN interface to potential neosubstrates are areas of ongoing research.
The binding of this compound to CRBN induces a conformational change in the protein, creating a new binding surface. This altered surface facilitates the recruitment of neosubstrates, leading to the formation of a stable ternary complex composed of CRBN, the thalidomide analog, and the neosubstrate. researchgate.net This ternary complex is essential for the subsequent ubiquitination and degradation of the neosubstrate. The stability and specific geometry of this complex are critical determinants of the efficiency and selectivity of protein degradation.
Substrate Specificity and Recruitment by CRL4^CRBN^
The identity of the neosubstrates targeted for degradation is determined by the specific chemical structure of the thalidomide analog bound to CRBN. Different modifications to the thalidomide scaffold can lead to the recruitment of distinct sets of proteins.
Key neosubstrates identified for thalidomide and its derivatives include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1 alpha (CK1α). researchgate.netnih.gov The degradation of IKZF1 and IKZF3 is linked to the anti-myeloma and immunomodulatory effects of these drugs. researchgate.netecancer.org These transcription factors are crucial for the survival of multiple myeloma cells, and their degradation leads to cell growth inhibition and apoptosis. researchgate.netnih.gov The degradation of CK1α, on the other hand, is associated with the therapeutic effect in certain types of myelodysplastic syndrome. researchgate.net
The recruitment of these neosubstrates to the CRL4^CRBN^ complex is dependent on the presence of the thalidomide analog. In the absence of the drug, there is no significant interaction between CRBN and these proteins.
The chemical structure of the thalidomide analog plays a crucial role in determining which neosubstrates are recruited and degraded. For instance, lenalidomide (B1683929), another thalidomide analog, is more potent in inducing the degradation of IKZF1 and IKZF3 compared to thalidomide. researchgate.net Furthermore, certain chemical modifications can lead to the recruitment of entirely new neosubstrates.
The 2-aminoethoxy group in this compound can potentially alter the surface of the CRBN-drug complex, leading to a different profile of neosubstrate recruitment compared to thalidomide or lenalidomide. This highlights the potential for designing novel thalidomide analogs with tailored substrate specificities for targeting specific diseases. Research into developing degraders for other proteins like IKZF2 has shown that modifications to the thalidomide scaffold can indeed alter substrate selectivity. nih.gov
Downstream Cellular Pathways Modulated by Protein Degradation
The targeted degradation of neosubstrates by this compound and related compounds has significant downstream consequences on cellular signaling and function.
The degradation of IKZF1 and IKZF3 in multiple myeloma cells leads to the downregulation of key survival pathways. researchgate.net This includes the suppression of c-Myc and IRF4, two critical factors for myeloma cell proliferation. researchgate.net In T-cells, the degradation of these transcription factors can lead to an increase in the production of Interleukin-2 (IL-2), a key cytokine in the immune response. researchgate.netecancer.org
The degradation of CK1α can impact pathways related to p53, a critical tumor suppressor protein. nih.gov This can lead to cell cycle arrest and apoptosis in cancer cells. The specific downstream effects of degrading other potential neosubstrates are an active area of investigation and will depend on the cellular context and the function of the targeted protein.
Table 1: Summary of Key Proteins and their Roles
| Compound/Protein | Role in the Described Mechanism |
|---|---|
| This compound | A thalidomide analog that binds to CRBN, inducing the degradation of neosubstrates. |
| Cereblon (CRBN) | The primary molecular target of thalidomide and its analogs; acts as a substrate receptor for the CRL4 E3 ubiquitin ligase complex. nih.govnih.gov |
| CRL4^CRBN^ | A Cullin-RING E3 ubiquitin ligase complex that ubiquitinates proteins targeted for proteasomal degradation. nih.govnih.gov |
| Ikaros (IKZF1) | A lymphoid transcription factor and a neosubstrate of CRBN; its degradation is linked to anti-myeloma effects. researchgate.netecancer.org |
| Aiolos (IKZF3) | A lymphoid transcription factor and a neosubstrate of CRBN; its degradation contributes to anti-myeloma and immunomodulatory activities. researchgate.netecancer.org |
| Casein Kinase 1 Alpha (CK1α) | A serine/threonine kinase and a neosubstrate of CRBN; its degradation is relevant in certain hematological malignancies. researchgate.netnih.gov |
Impact on Transcription Factor Activity and Gene Expression
A primary consequence of the interaction between this compound and Cereblon is the targeted degradation of key transcription factors. broadinstitute.org Among the most well-characterized neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). researchgate.netnih.govnih.gov These proteins are critical regulators of lymphocyte development and are highly expressed in certain hematological malignancies. nih.gov The degradation of Ikaros and Aiolos disrupts the transcriptional networks that support the growth and survival of these cancer cells. htjournal.runih.gov
Another significant transcription factor targeted for degradation by thalidomide analogues is SALL4, a protein implicated in developmental processes. nih.govnih.govelifesciences.org The degradation of SALL4 is linked to the teratogenic effects of thalidomide. nih.govnih.gov The altered levels of these and other transcription factors lead to widespread changes in gene expression. For instance, the degradation of Ikaros and Aiolos can lead to the upregulation of Interleukin-2 (IL-2) expression in T-cells, contributing to the immunomodulatory effects of these compounds. nih.gov Additionally, thalidomide has been shown to induce γ-globin gene expression through a mechanism involving reactive oxygen species (ROS) and the p38 MAPK signaling pathway. nih.gov Studies have also indicated that thalidomide can influence gene expression by affecting cytosolic calcium ion concentrations, cAMP-mediated signaling, and inhibiting matrix metalloproteinases. nih.gov
Table 1: Key Transcription Factors and Genes Modulated by Thalidomide Analogs
| Transcription Factor/Gene | Effect of Thalidomide Analog Binding to Cereblon | Downstream Consequence |
|---|---|---|
| Ikaros (IKZF1) | Targeted for proteasomal degradation nih.govnih.gov | Disruption of transcriptional programs in lymphocytes, anti-proliferative effects in myeloma. nih.gov |
| Aiolos (IKZF3) | Targeted for proteasomal degradation nih.govnih.gov | Disruption of transcriptional programs in lymphocytes, anti-proliferative effects in myeloma. nih.gov |
| SALL4 | Targeted for proteasomal degradation nih.govnih.gov | Linked to teratogenic effects. nih.govnih.gov |
| Interleukin-2 (IL-2) | Upregulation of expression in T-cells nih.gov | Enhanced T-cell activation and immunomodulatory effects. nih.gov |
| γ-globin | Induced expression nih.gov | Potential therapeutic effect in certain anemias. nih.gov |
| p63 | Targeted for proteasomal degradation mdpi.commdpi.com | Implicated in teratogenic effects on limb and ear development. mdpi.commdpi.com |
Modulation of Cellular Proliferation and Apoptosis Pathways in Preclinical Models
In preclinical models, this compound and related compounds have been shown to directly inhibit the proliferation of cancer cells. researchgate.netnih.gov This anti-proliferative effect is, in large part, a direct consequence of the degradation of transcription factors like Ikaros and Aiolos, which are essential for the survival of malignant plasma cells in multiple myeloma. nih.gov By eliminating these critical proteins, thalidomide analogues disrupt the cellular machinery that drives uncontrolled cell division. nih.gov
Furthermore, these compounds can induce apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net One of the mechanisms involved is the activation of caspase-8, a key initiator enzyme in the extrinsic apoptosis pathway. nih.gov Thalidomide analogues have also been shown to down-regulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor that promotes cell survival by activating the expression of anti-apoptotic proteins. nih.gov By inhibiting NF-κB, these compounds lower the threshold for apoptosis. Additionally, thalidomide has been found to alleviate apoptosis in certain contexts by downregulating MyD88 expression. nih.gov
Table 2: Effects of Thalidomide Analogs on Cellular Proliferation and Apoptosis
| Cellular Process | Mechanism | Preclinical Finding |
|---|---|---|
| Cellular Proliferation | Degradation of Ikaros and Aiolos nih.gov | Inhibition of proliferation in multiple myeloma cell lines. nih.gov |
| Reduction of endoneurial cell counts in vivo. nih.gov | ||
| Apoptosis | Activation of caspase-8 nih.gov | Induction of apoptosis in multiple myeloma cells. nih.gov |
| Down-regulation of NF-κB activity nih.gov | Sensitization of cells to other pro-apoptotic stimuli. nih.gov | |
| Down-regulation of MyD88 nih.gov | Alleviation of apoptosis in specific cell types. nih.gov |
Effects on Angiogenic Signaling Pathways in Preclinical Settings
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival. Thalidomide and its analogues are known for their anti-angiogenic properties. wikipedia.orgnih.govntnu.no These compounds can inhibit the secretion of pro-angiogenic factors such as vascular endothelial growth factor (VEGF). nih.govbohrium.comdntb.gov.ua By reducing the availability of VEGF, this compound can disrupt the signaling cascades that stimulate the growth of new blood vessels.
In preclinical studies, thalidomide has been shown to suppress angiogenesis by modulating the Signal Transducer and Activator of Transcription 3 (STAT3)/SP4 signaling pathway. nih.govbohrium.com This leads to a reduction in the expression of key endothelial-specific targets like VEGFR2 and VEGFR3. nih.gov Furthermore, thalidomide can inhibit the migration and tube formation of endothelial cells, which are essential steps in the angiogenic process. nih.gov This effect may be mediated through the selective inhibition of the PI3K/Akt signaling pathway. nih.gov
Table 3: Impact of Thalidomide Analogs on Angiogenic Pathways
| Angiogenic Factor/Pathway | Effect of Thalidomide Analog | Preclinical Observation |
|---|---|---|
| VEGF | Inhibition of secretion nih.govbohrium.comdntb.gov.ua | Reduced levels of VEGF in cell culture models. nih.gov |
| STAT3/SP4 Signaling | Suppression of the pathway nih.govbohrium.com | Decreased expression of downstream targets. nih.gov |
| VEGFR2/VEGFR3 | Downregulation of expression nih.gov | Reduced expression in endothelial cells. nih.gov |
| PI3K/Akt Pathway | Selective inhibition nih.gov | Impaired endothelial cell migration and tube formation. nih.gov |
Immunomodulatory Mechanisms at the Cellular and Molecular Level
The immunomodulatory effects of this compound are multifaceted and contribute significantly to its therapeutic potential. nih.govnih.gov A key mechanism is the co-stimulation of T-cells. wikipedia.orgencyclopedia.pub By promoting the degradation of Ikaros and Aiolos, thalidomide analogues can lead to an increase in the production of IL-2, a cytokine that is crucial for T-cell proliferation and activation. nih.govnih.gov This enhanced T-cell activity can bolster the body's natural anti-tumor immune response.
In addition to T-cell co-stimulation, these compounds can also modulate the production of other cytokines. For example, they have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), IL-1β, IL-6, and IL-12 by monocytes. researchgate.netnih.govnih.gov This anti-inflammatory activity is beneficial in certain disease contexts. researchgate.net The immunomodulatory effects also extend to the activation of Natural Killer (NK) cells, further enhancing the immune system's ability to target and eliminate malignant cells. nih.govresearchgate.net
Table 4: Immunomodulatory Effects of Thalidomide Analogs
| Immune Cell/Molecule | Effect of Thalidomide Analog | Molecular Mechanism |
|---|---|---|
| T-Cells | Co-stimulation and proliferation wikipedia.orgencyclopedia.pub | Increased IL-2 production following Ikaros/Aiolos degradation. nih.govnih.gov |
| TNF-α | Inhibition of production by monocytes researchgate.netnih.gov | Reduced synthesis and release. |
| IL-1β, IL-6, IL-12 | Inhibition of production nih.govnih.gov | Decreased synthesis by immune cells. |
| Natural Killer (NK) Cells | Activation nih.govresearchgate.net | Enhanced cytotoxic activity against tumor cells. |
Structure Activity Relationships Sar for Functional Optimization of 3 2 Aminoethoxy Thalidomide Derivatives
Structural Determinants of CRBN Binding Affinity and Specificity
The interaction between thalidomide (B1683933) derivatives and the E3 ubiquitin ligase Cereblon (CRBN) is the foundational step for their activity in targeted protein degradation. The affinity and specificity of this binding are governed by precise structural features of the ligand.
The core structure essential for CRBN binding is the glutarimide (B196013) ring. researchgate.netrsc.org This moiety fits into a hydrophobic pocket on the CRBN protein, often referred to as the "tri-Trp pocket" due to the presence of three key tryptophan residues. rsc.org The imide group of the glutarimide ring is critical, serving as both a hydrogen bond donor and acceptor, and both carbonyl groups are important for this interaction. researchgate.net The phthalimide (B116566) portion of the molecule is more solvent-exposed and serves as a primary point for modification to alter neosubstrate recruitment without abolishing CRBN binding. rsc.org
Chirality plays a significant role in binding affinity. Thalidomide exists as two enantiomers, (S) and (R). Biochemical and structural studies have consistently shown that the (S)-enantiomer exhibits a significantly higher binding affinity for CRBN, approximately 10-fold stronger than the (R)-enantiomer. researchgate.netsemanticscholar.orgnih.gov This stereospecificity is a key determinant of the biological activity of these compounds.
| Compound | Modification vs. Thalidomide | Binding Affinity (Ki, nM) |
|---|---|---|
| Thalidomide | Parent Compound | 249.20 |
| Lenalidomide (B1683929) | 4-amino substitution on phthalimide ring, lacks one carbonyl | 177.80 |
| Pomalidomide (B1683931) | 4-amino substitution on phthalimide ring | 156.60 |
Data sourced from Fischer, E. S., et al. (2014). nih.gov
Influence of Linker Length and Attachment Position on PROTAC Activity and Ternary Complex Formation
When 3-(2-Aminoethoxy) Thalidomide derivatives are incorporated into PROTACs, the linker connecting the CRBN-binding moiety to the target protein-binding "warhead" is a critical determinant of the resulting molecule's degradation activity. nih.govarxiv.org The linker's length, composition, and attachment point profoundly influence the formation and stability of the ternary complex (CRBN-PROTAC-Target Protein), which is a prerequisite for target ubiquitination and degradation. nih.gov
The length of the linker dictates the spatial orientation between the E3 ligase and the target protein. An optimal linker length is required to facilitate favorable protein-protein interactions within the ternary complex. nih.gov Linkers that are too short may cause steric clashes, preventing the formation of a stable complex. nih.gov Conversely, excessively long linkers can lead to unproductive binding modes and an entropic penalty that disfavors complex formation. nih.gov Studies have shown a non-linear relationship between linker length and degradation potency. For example, in a series of BRD4-targeting PROTACs, those with 0, 4, or 5 PEG units were effective, whereas those with intermediate lengths of 1-2 PEG units showed reduced activity. nih.gov
The point of attachment on the thalidomide derivative is also crucial. Modifications are typically made on the phthalimide ring, as the glutarimide ring is essential for CRBN binding. rsc.org The exit vector of the linker from this position influences the trajectory of the linker and the subsequent positioning of the target protein relative to CRBN. explorationpub.com
| PROTAC Target | CRBN Ligand | Linker Composition | Linker Length (atoms) | Degradation Potency (DC50) |
|---|---|---|---|---|
| ERα | Thalidomide-based | PEG | 12 | Less Potent |
| ERα | Thalidomide-based | PEG | 16 | More Potent |
| BRD4 | Thalidomide-based | PEG | 1-2 PEG units | >5 µM |
| BRD4 | Thalidomide-based | PEG | 4-5 PEG units | <0.5 µM |
| CRBN (self-degradation) | Thalidomide (homo-PROTAC) | PEG | 8 | Optimal Degradation |
Data compiled from studies by Cyrus, K., et al. (2011) and other sources. nih.govexplorationpub.com
Conformational Dynamics and Their Role in Ligand-Induced Ternary Complex Stability
The formation of a PROTAC-induced ternary complex is not a static event but a highly dynamic process. elifesciences.orgbiorxiv.org The conformational dynamics of the proteins and the flexibility of the PROTAC linker play a critical role in the stability of the resulting complex and, ultimately, the efficiency of protein degradation. nih.govacs.org
Molecular dynamics simulations have revealed that the ternary complex can adopt multiple conformations. elifesciences.orgresearchgate.net The intrinsic mobility of E3 ligase assemblies creates a large "ubiquitylation zone," meaning that a rigid, single conformation is not always necessary for successful ubiquitin transfer. biorxiv.org In fact, pronounced conformational dynamics can be permissive for degradation. biorxiv.org
The stability of the ternary complex is influenced by the interplay of several factors, including protein-protein interactions (PPIs) and the conformational energy of the PROTAC itself. researchgate.net Favorable PPIs between the target protein and CRBN can lead to positive cooperativity, where the binding of one protein enhances the affinity for the other, resulting in a more stable complex. nih.govdiva-portal.org The linker's properties are central to this process; a flexible linker may allow the complex to explore various conformations to find a stable state, but it can also incur an entropic penalty. researchgate.net Conversely, a more rigid linker can restrict the complex to a productive conformation but may not be able to adapt to different target proteins. researchgate.net The formation of specific intermolecular interactions, such as salt bridges, has been found to contribute to the stability and cooperativity of these complexes. biorxiv.org
| Structural Feature | Observation | Impact on Ternary Complex |
|---|---|---|
| Flexible Linker (e.g., PEG) | Allows exploration of multiple conformations. | Can be permissive for degradation by allowing an optimal conformation to be found, but may incur an entropic cost. researchgate.net |
| Rigid Linker (e.g., Piperazine/Piperidine) | Restricts conformational freedom. | Can pre-organize the complex in a productive state, potentially increasing stability and potency, but may be less adaptable. nih.gov |
| Protein-Protein Interactions (PPIs) | Formation of new contacts between E3 ligase and target protein. | Can lead to positive cooperativity and significantly enhance complex stability. nih.gov |
| Salt Bridges | Specific electrostatic interactions observed in simulations. | Contribute to positive cooperativity and may prolong the half-life of the ternary complex. biorxiv.org |
SAR for Modulating Neosubstrate Selectivity
A critical aspect of designing thalidomide-based molecular glues and PROTACs is controlling which proteins—termed "neosubstrates"—are recruited for degradation. nih.gov The parent compound, thalidomide, and its clinical derivatives, lenalidomide and pomalidomide, induce the degradation of a specific set of proteins, most notably the Ikaros and Aiolos (IKZF1 and IKZF3) transcription factors. elifesciences.org However, they also induce the degradation of other proteins, such as SALL4, which has been linked to thalidomide's teratogenic effects. nih.govnih.gov
Subtle chemical modifications to the thalidomide scaffold can dramatically alter this neosubstrate profile. jst.go.jp The solvent-exposed phthalimide ring is the primary site for these modifications. Structure-activity relationship studies have shown that substitutions on this ring modulate the surface of CRBN, thereby changing its substrate specificity. rsc.org For example, research has demonstrated that modifications at the 6-position of the lenalidomide ring are essential for controlling selectivity between different neosubstrates. The addition of a fluorine atom at this position (6-fluoro lenalidomide) was shown to enhance the selective degradation of IKZF1 and CK1α while reducing the degradation of SALL4. researchgate.net This highlights the potential to fine-tune the molecular glue to achieve a desired therapeutic effect while minimizing off-target degradation.
This principle of modulating neosubstrate selectivity is critical for the safety and efficacy of next-generation protein degraders derived from the this compound scaffold.
| Compound | Modification | IKZF1 Degradation | CSNK1A1 (CK1α) Degradation | SALL4 Degradation | GSPT1 Degradation |
|---|---|---|---|---|---|
| Lenalidomide | - | Yes | Yes | Yes | No |
| Pomalidomide | - | Yes | No | Yes | No |
| Lenalidomide-OH | Hydroxyl modification | No | Yes | - | - |
| Lenalidomide-Br | Bromo modification | Yes | No | - | - |
| Lenalidomide-5-aminomethyl | 5-aminomethyl modification | Yes | Yes | - | Yes |
| 6-Fluoro Lenalidomide | 6-Fluoro modification | Enhanced | Enhanced | Reduced | - |
Data compiled from studies by Ohmayer, U., et al. (2022) and Ito, T., et al. (2023). researchgate.netneospherebiotechnologies.com
Preclinical Research on this compound Remains Undisclosed in Publicly Available Literature
Despite extensive investigation into thalidomide and its derivatives for therapeutic applications, specific preclinical research data for the chemical compound this compound is not available in the public domain. A comprehensive review of scientific literature and research databases did not yield any studies detailing its application in in vitro or in vivo models for targeted protein degradation or other therapeutic areas.
While the field of targeted protein degradation is rapidly advancing, with numerous publications on thalidomide analogs, research on this specific compound has not been published. The mechanism of action for related compounds, such as lenalidomide and pomalidomide, involves binding to the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the degradation of specific target proteins. nih.govresearchgate.net This has led to significant therapeutic breakthroughs, particularly in the treatment of hematological cancers like multiple myeloma. researchgate.net
General research into novel thalidomide analogs continues to explore their potential as anticancer and immunomodulatory agents. nih.gov Studies often involve screening new derivatives against various cancer cell lines, such as hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and prostate cancer (PC3), and evaluating their effects on cellular pathways, including apoptosis and angiogenesis. nih.govrsc.org
However, without specific studies on this compound, it is not possible to provide information on its use in disease-relevant cell lines, its efficacy in protein degradation, or its impact on cellular phenotypes and signaling pathways. Similarly, there is no available data on its evaluation in animal models regarding target engagement, degradation in tissues, or its pharmacodynamic properties.
The absence of published data prevents a detailed analysis as outlined in the requested article structure. The scientific community awaits future research that may shed light on the preclinical profile of this compound.
Preclinical Research Applications and Model Systems of 3 2 Aminoethoxy Thalidomide
In Vivo Preclinical Models for Mechanistic Elucidation
Assessment of Immunological and Angiogenic Modulations in Preclinical Organisms
Detailed preclinical research findings specifically assessing the immunological and angiogenic modulations of 3-(2-Aminoethoxy) thalidomide (B1683933) are not extensively available in publicly accessible scientific literature. However, the immunomodulatory and anti-angiogenic properties of thalidomide and its analogues, often referred to as immunomodulatory drugs (IMiDs), have been widely studied. The information presented here is based on studies of closely related thalidomide analogues, providing an insight into the potential activities of 3-(2-Aminoethoxy) thalidomide.
Immunomodulatory Effects
Thalidomide and its derivatives are known to exert complex effects on the immune system. nih.govnih.gov These compounds can modulate the production of various cytokines, which are key signaling molecules in the immune response. A primary mechanism of action is the inhibition of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. researchgate.netnih.govsfcityclinic.orgresearchgate.net
In preclinical models, thalidomide analogues have demonstrated potent inhibition of TNF-α production from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs). nih.gov Beyond TNF-α, these compounds can also influence the production of other cytokines, such as interleukin-12 (B1171171) (IL-12), and can co-stimulate T-cells, leading to increased proliferation and cytokine production, including interferon-gamma (IFN-γ). semanticscholar.orgnih.gov
Studies on murine models have shown that thalidomide can inhibit the production of pro-inflammatory cytokines by Langerhans cells and affect their antigen-presenting capabilities. nih.gov Furthermore, thalidomide has been observed to modulate T-cell responses, shifting the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cytokine profiles. nih.gov Specifically, it can enhance the production of Th2 cytokines like IL-4 and IL-5 while inhibiting the Th1 cytokine IFN-γ. nih.gov
The table below summarizes the immunomodulatory effects of representative thalidomide analogues from preclinical studies.
| Compound | Assay | Model System | Key Findings |
| IMiD Analogues | TNF-α Production | LPS-stimulated human PBMCs | Potent inhibition of TNF-α release. nih.gov |
| Thalidomide | Antigen Presentation | Murine Langerhans Cells | Inhibition of TNF-α production and antigen-presenting ability. nih.gov |
| Thalidomide | T-cell Proliferation | Purified Human T-cells | Co-stimulatory effect, leading to increased proliferation and IFN-γ production. semanticscholar.orgnih.gov |
| Thalidomide | Cytokine Profile | Mitogen-stimulated human PBMCs | Enhanced production of Th2 cytokines (IL-4, IL-5) and inhibition of Th1 cytokine (IFN-γ). nih.gov |
Angiogenic Modulations
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions. Thalidomide and its analogues are recognized for their anti-angiogenic properties. nih.govsgul.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.net
In various preclinical models, these compounds have been shown to inhibit the formation of new blood vessels. sgul.ac.ukresearchgate.netnih.gov One of the key mechanisms underlying this effect is the inhibition of vascular endothelial growth factor (VEGF), a potent inducer of angiogenesis. nih.govfrontiersin.org Studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that thalidomide can suppress VEGF-induced cell migration and the formation of capillary-like structures. nih.govfrontiersin.org
The anti-angiogenic effects have also been observed in in vivo models. For instance, in a rat aortic ring assay, certain thalidomide analogues significantly inhibited microvessel outgrowth. sgul.ac.uk In some preclinical cancer models, the anti-tumor activity of thalidomide analogues is attributed, at least in part, to their ability to inhibit angiogenesis within the tumor microenvironment. sgul.ac.uk
The table below presents a summary of the anti-angiogenic effects of thalidomide and its analogues in preclinical research.
| Compound | Assay | Model System | Key Findings |
| IMiD Analogues | Rat Aortic Ring Assay | Rat Aorta Explants | Significant inhibition of microvessel outgrowth. sgul.ac.uk |
| Thalidomide | HUVEC Tube Formation | Human Umbilical Vein Endothelial Cells | Suppression of VEGF-induced capillary-like tube formation. nih.govfrontiersin.org |
| Thalidomide | Cell Migration Assay | Human Umbilical Vein Endothelial Cells | Inhibition of VEGF-induced cell migration. nih.gov |
| Thalidomide Analogues | In vivo Tumor Model | Nude Mice | Increased necrosis within tumors, suggestive of anti-angiogenic activity. sgul.ac.uk |
Advanced Methodologies and Future Research Directions for 3 2 Aminoethoxy Thalidomide
Proteomic and Genomic Approaches for Deeper Mechanistic Understanding of Degradation
To comprehend the full spectrum of cellular effects induced by degraders containing 3-(2-Aminoethoxy) thalidomide (B1683933), researchers are turning to global, unbiased screening methods. Proteomic and genomic approaches offer a panoramic view of the changes occurring within a cell upon treatment, moving beyond the intended target to identify potential off-targets and downstream effects.
Mass spectrometry-based proteomics has become an indispensable tool for identifying and quantifying the degradation of specific proteins. In this approach, cells are treated with a 3-(2-Aminoethoxy) thalidomide-based PROTAC, and the entire proteome is subsequently extracted and analyzed. By comparing the protein abundance in treated versus untreated cells, researchers can identify not only the intended target but also any other proteins that are degraded, known as "neosubstrates." researchgate.netjst.go.jp This method was instrumental in the initial discovery that immunomodulatory drugs (IMiDs), the parent compounds of this compound, mediate the degradation of transcription factors such as IKZF1 and IKZF3. nih.govoup.com
Genomic approaches , such as CRISPR/Cas9-based screening, are also being utilized to uncover the genetic determinants of sensitivity and resistance to these degraders. By systematically knocking out genes in a cell line, researchers can identify which components of the cellular machinery are essential for the activity of a this compound-containing PROTAC. This can confirm the essential role of Cereblon (CRBN), the E3 ligase to which the thalidomide moiety binds, and other components of the ubiquitin-proteasome system. nih.gov
These unbiased, system-wide analyses provide a wealth of data that is crucial for a deeper mechanistic understanding of how this compound-based degraders function, ensuring the development of more selective and effective therapeutics.
Structural Biology Techniques (e.g., X-ray Crystallography) for Ternary Complex Analysis
The efficacy of a PROTAC is fundamentally dependent on its ability to form a stable ternary complex, bringing together the target protein and an E3 ubiquitin ligase. nih.gov Structural biology techniques, particularly X-ray crystallography, have been pivotal in visualizing these transient interactions at an atomic level.
By crystallizing the ternary complex—comprising the target protein, the PROTAC (containing the this compound moiety), and the E3 ligase (CRBN)—researchers can obtain a high-resolution, three-dimensional snapshot of the assembly. nih.gov These structures reveal the critical protein-protein and protein-ligand interactions that stabilize the complex and facilitate the transfer of ubiquitin to the target protein.
For instance, crystallographic studies of related thalidomide analogs in complex with CRBN have elucidated the precise binding mode of the glutarimide (B196013) ring within a hydrophobic pocket of CRBN. nih.gov This understanding is directly applicable to this compound and is essential for the rational design of more potent and selective CRBN-recruiting moieties. The structural details gleaned from these studies guide medicinal chemists in modifying the linker and the target-binding ligand to optimize the geometry and stability of the ternary complex, thereby enhancing degradation efficiency.
Computational Chemistry and Molecular Modeling in PROTAC Design and Optimization
In concert with experimental techniques, computational chemistry and molecular modeling have emerged as powerful tools for accelerating the design and optimization of PROTACs that incorporate this compound. nih.gov These in silico methods allow for the prediction and analysis of ternary complex formation, helping to prioritize the synthesis of the most promising candidate molecules.
Molecular docking simulations can predict the binding poses of the PROTAC within the binding sites of both the target protein and the E3 ligase. This is crucial for assessing the feasibility of ternary complex formation and for designing linkers that can effectively bridge the two proteins. nih.gov
These computational approaches enable a more rational and efficient design process, reducing the need for extensive empirical screening and facilitating the development of PROTACs with improved properties. semanticscholar.org
Development of Novel Assay Systems for Degradation Profiling
To move beyond traditional, low-throughput methods like Western blotting for measuring protein degradation, a variety of novel assay systems have been developed. nih.gov These assays are essential for the high-throughput screening and detailed characterization of PROTACs containing this compound.
Fluorescence-based techniques have proven particularly valuable. For instance, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays can be used to monitor the formation of the ternary complex in a cellular environment. Another approach involves the use of fluorescently tagged proteins or reporter systems, such as the HiBiT/NanoLuc platform, which allows for the real-time, quantitative measurement of protein degradation in living cells. catapult.org.ukjove.com
Biophysical methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed to quantitatively measure the binding affinities and kinetics of the PROTAC to both the target protein and the E3 ligase, as well as the cooperativity of ternary complex formation. researchgate.net
These advanced assay systems provide robust and scalable platforms for profiling the degradation activity of this compound-based PROTACs, enabling the rapid identification and optimization of lead compounds.
| Assay Type | Principle | Application in Degradation Profiling | Key Parameters Measured |
| TR-FRET | Measures proximity between fluorescently labeled target and E3 ligase. | Real-time monitoring of ternary complex formation in cells. | Ternary complex stability, kinetics. |
| HiBiT/NanoLuc | Luminescence-based reporter system fused to the target protein. | Quantitative measurement of protein levels in live cells. | Degradation rate (Dmax), potency (DC50). nih.gov |
| Flow Cytometry | Quantifies fluorescently labeled target protein on a per-cell basis. | High-throughput screening of degradation activity. | Percentage of cells with degraded protein. |
| SPR | Measures changes in refractive index upon binding to a sensor surface. | Characterization of binary and ternary binding kinetics. | Association/dissociation rates, binding affinity. |
| ITC | Measures heat changes upon molecular binding. | Thermodynamic characterization of binding events. | Binding affinity, stoichiometry, enthalpy. |
Exploration of this compound in Multi-Targeting Degrader Strategies
A burgeoning area of research is the development of multi-targeting degrader strategies, where a single molecule is designed to induce the degradation of more than one protein target. precisepeg.com The this compound moiety, as a reliable CRBN recruiter, is a valuable component in the design of these sophisticated molecules.
Bivalent or heterobifunctional PROTACs can be designed with two different "warheads," each targeting a distinct protein of interest, connected to a single this compound unit. This approach could be particularly beneficial in treating complex diseases like cancer, where targeting multiple oncogenic pathways simultaneously can lead to synergistic effects and overcome drug resistance.
Trivalent PROTACs are another innovative design, which might, for example, incorporate two ligands for the same target protein to enhance binding avidity, or ligands for two different targets, all linked to a central this compound moiety. precisepeg.com
Furthermore, the development of photoswitchable PROTACs offers temporal and spatial control over the degradation of multiple targets. imperial.ac.uk By incorporating a light-sensitive linker, it is possible to activate the degradation of specific proteins in a controlled manner.
The exploration of this compound in these multi-targeting strategies represents a significant step towards the development of more potent and precisely targeted therapeutics.
常见问题
Q. How to address variability in PROTAC activity across cell lines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
